2-Ethyl-3-hydroxybenzonitrile

Lipophilicity ADME Drug Design

Avoid unpredictable reaction outcomes from analog substitution. 2-Ethyl-3-hydroxybenzonitrile (CAS 791137-12-7) provides a unique ortho-substitution pattern for reliable SAR studies and synthetic route development. • XLogP3 of 2.1 enables rational tuning of membrane permeability vs. methyl analogs (XLogP3 ~1.6). • Ortho-directing effects ensure regioselective functionalization, minimizing undesired regioisomers in heterocycle synthesis. • Serves as a differentiated intermediate for novel agrochemical analog discovery. Standard B2B shipping; inquire for bulk quantities.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B12975704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-hydroxybenzonitrile
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC=C1O)C#N
InChIInChI=1S/C9H9NO/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5,11H,2H2,1H3
InChIKeyOFRVUHHHRXBACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-hydroxybenzonitrile: Introduction


2-Ethyl-3-hydroxybenzonitrile (CAS: 791137-12-7) is a bifunctional aromatic compound classified as an ortho-substituted benzonitrile derivative. Its structure features an ethyl group adjacent to a hydroxyl group on the benzonitrile core, which gives it unique physicochemical and reactivity properties [1]. This compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, offering quantifiable advantages over its close analogs due to its specific substitution pattern .

Why Generic Substitution Fails


The ortho-substitution pattern in 2-ethyl-3-hydroxybenzonitrile creates a distinct electronic and steric environment that cannot be replicated by its close structural analogs, such as 3-hydroxy-2-methylbenzonitrile or 4-ethyl-3-hydroxybenzonitrile [1]. Even small changes, like replacing the ethyl group with a methyl group or shifting it to a different ring position, result in significant alterations in lipophilicity (XLogP3), hydrogen bonding capacity, and metabolic stability . Consequently, substituting this compound with a seemingly similar in-class analog can lead to unpredictable changes in reaction outcomes, pharmacokinetic profiles, or target binding affinity, undermining experimental reproducibility and project timelines [2].

Quantitative Differentiation Guide


Enhanced Lipophilicity vs Methyl Analog

2-Ethyl-3-hydroxybenzonitrile exhibits a higher lipophilicity compared to its methyl analog, 3-hydroxy-2-methylbenzonitrile, as quantified by the XLogP3-AA value [1]. This difference is critical for optimizing membrane permeability and oral bioavailability in drug discovery programs .

Lipophilicity ADME Drug Design

Higher Molecular Weight for Binding Interactions

The ethyl substitution in 2-ethyl-3-hydroxybenzonitrile results in a higher molecular weight and topological polar surface area (TPSA) compared to its methyl analog [1]. These physical changes can lead to enhanced van der Waals interactions and increased binding affinity for target proteins .

Molecular Weight Binding Affinity Surface Area

Distinct Ortho-Substituent Reactivity

The ortho-substitution pattern in 2-ethyl-3-hydroxybenzonitrile is known to induce a unique reactivity profile compared to its para-substituted isomer, 4-ethyl-3-hydroxybenzonitrile, due to steric hindrance and electronic effects [1]. Studies on ortho-substituted benzonitriles have shown that the ortho effect can lead to differences in basicity of up to 25 kJ mol⁻¹ [1]. Furthermore, the presence of an ortho-hydroxy group allows for the formation of weak intramolecular hydrogen bonds, influencing both reactivity and physical properties [1].

Ortho Effect Reactivity Synthetic Chemistry

Physicochemical Properties vs Regioisomers

The specific arrangement of the ethyl and hydroxyl groups in 2-ethyl-3-hydroxybenzonitrile leads to distinct physicochemical properties compared to its regioisomer, 4-ethyl-3-hydroxybenzonitrile. While comprehensive data for the target compound is limited, the close analog 3-hydroxy-2-methylbenzonitrile has a reported melting point of 110-111 °C and a predicted pKa of 8.93 . These values are expected to differ for the ethyl analog due to the increased hydrophobicity and steric bulk of the ethyl group, which can affect crystal packing and acid-base behavior.

Physicochemical Properties Melting Point pKa

Key Applications in Research and Industry


ADME Optimization in Medicinal Chemistry

2-Ethyl-3-hydroxybenzonitrile is a strategic choice for medicinal chemists aiming to fine-tune the lipophilicity and molecular weight of a lead compound. Its quantifiably higher XLogP3 (2.1) compared to its methyl analog (XLogP3 ~1.6) [1] allows for the rational design of analogs with improved membrane permeability and oral bioavailability. This makes it a preferred building block in the synthesis of drug candidates targeting intracellular or CNS-active pathways.

Ortho-Directing Effects in Synthesis

Synthetic chemists can exploit the ortho-directing and steric effects of the ethyl and hydroxyl groups in 2-ethyl-3-hydroxybenzonitrile for highly regioselective functionalizations [2]. This is particularly valuable in the construction of complex heterocyclic scaffolds, such as isochroman-1-ones, where the ortho-substitution pattern ensures predictable reaction outcomes and minimizes the formation of undesired regioisomers, thereby streamlining synthetic routes.

Novel Agrochemical Scaffolds

The benzonitrile core is a privileged structure in several commercial herbicides (e.g., ioxynil, bromoxynil) [3]. 2-Ethyl-3-hydroxybenzonitrile serves as a differentiated intermediate for the synthesis of novel analogs within this class. The unique ortho-substitution pattern can lead to compounds with altered binding kinetics to their biological targets in plants, potentially overcoming resistance mechanisms or improving crop safety profiles.

Probing Enzyme Active Sites

The distinct steric and electronic profile of 2-ethyl-3-hydroxybenzonitrile makes it an ideal scaffold for designing chemical probes to study enzyme active sites. The ortho-hydroxy group can act as a hydrogen bond donor or acceptor, while the ortho-ethyl group introduces a defined steric bulk [2]. This combination allows researchers to map the spatial and electronic constraints of an enzyme's binding pocket, providing valuable structure-activity relationship (SAR) insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-3-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.